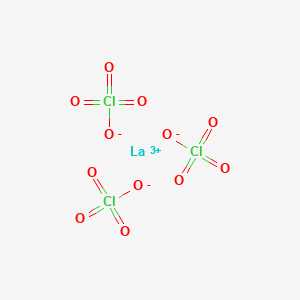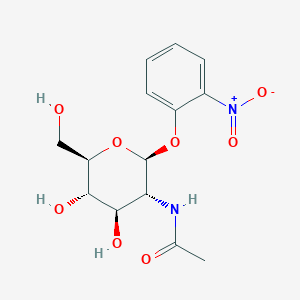
Diazene, (4-nitrophenyl)phenyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-nitrophenyl)phenyl-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is highly reactive and unstable. Diazene, (4-nitrophenyl)phenyl-, 1-oxide is also known as p-nitrophenyl phenyldiazene oxide or NPO.
Mécanisme D'action
Diazene, (4-nitrophenyl)phenyl-, 1-oxide is a highly reactive compound that can undergo various reactions, such as nucleophilic substitution and reduction. It can also undergo photochemical reactions when exposed to UV light. The mechanism of action of Diazene, (4-nitrophenyl)phenyl-, 1-oxide depends on the specific application and reaction conditions.
Biochemical and Physiological Effects:
Diazene, (4-nitrophenyl)phenyl-, 1-oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential toxicity and mutagenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diazene, (4-nitrophenyl)phenyl-, 1-oxide is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to synthesize. However, its instability and potential toxicity can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the study of Diazene, (4-nitrophenyl)phenyl-, 1-oxide. One potential direction is the development of new synthetic methods to improve the yield and purity of Diazene, (4-nitrophenyl)phenyl-, 1-oxide. Another direction is the study of its potential applications in material science, such as the synthesis of new polymers and nanomaterials. Additionally, more research is needed to understand the biochemical and physiological effects of Diazene, (4-nitrophenyl)phenyl-, 1-oxide and its potential toxicity.
Méthodes De Synthèse
The synthesis of Diazene, (4-nitrophenyl)phenyl-, 1-oxide can be achieved through several methods. One of the most common methods is the reaction of p-nitroaniline with nitrous acid, followed by the reaction with phenylamine. Another method involves the reaction of p-nitroaniline with phenyldiazonium chloride.
Applications De Recherche Scientifique
Diazene, (4-nitrophenyl)phenyl-, 1-oxide has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. It is used as a reagent in the synthesis of organic compounds, such as azo dyes and pharmaceuticals. Diazene, (4-nitrophenyl)phenyl-, 1-oxide has also been used as a photoaffinity label to study the binding sites of proteins.
Propriétés
IUPAC Name |
(4-nitrophenyl)imino-oxido-phenylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-14(11-4-2-1-3-5-11)13-10-6-8-12(9-7-10)15(17)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVQXWEXFPACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295190 |
Source


|
| Record name | Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |
CAS RN |
13921-68-1 |
Source


|
| Record name | Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)








